An In-depth Technical Guide to the Mechanism of Action of AkaLumine Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of AkaLumine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Synthetic Substrate for Enhanced Bioluminescence Imaging
AkaLumine hydrochloride is a synthetic analog of D-luciferin, the natural substrate for firefly luciferase (Fluc).[1][2][3] Its fundamental mechanism of action is to serve as a substrate in a luciferase-catalyzed oxidation reaction to produce light, a process known as bioluminescence.[1][4] Unlike its natural counterpart, AkaLumine hydrochloride has been specifically engineered to generate near-infrared (NIR) light, with a maximum emission wavelength of approximately 677 nm.[1][3][5][6] This NIR emission is a critical feature, as light in this spectral window (650-900 nm) exhibits significantly reduced absorption by biological tissues, such as hemoglobin and water, allowing for deeper and more sensitive in vivo imaging.[1][5]
The efficiency of this reaction is further amplified when AkaLumine hydrochloride is paired with Akaluc, a genetically engineered luciferase. Akaluc was developed through directed evolution of firefly luciferase to be a more efficient catalyst for AkaLumine hydrochloride.[7][8] This optimized enzyme-substrate pairing, often referred to as the "AkaBLI" system, can produce bioluminescence signals that are 10 to over 100 times brighter than the conventional D-luciferin/luciferase system, particularly in deep tissue settings.[6][7][8] The enhanced signal intensity allows for the non-invasive detection of a small number of cells and the tracking of cellular activity over time in living animals.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of AkaLumine hydrochloride in comparison to other commonly used luciferin (B1168401) substrates.
| Parameter | AkaLumine-HCl | D-luciferin | CycLuc1 | Reference |
| Maximum Emission Wavelength (λmax) | 677 nm | ~578 nm | Not Specified | [1][2] |
| Tissue Penetration (8mm thick tissue) | ~8.3-fold higher than D-luciferin | Baseline | ~6.7-fold lower than AkaLumine-HCl | [1] |
| Relative Signal Intensity (in vivo, deep tissue) | Up to 100-fold higher than D-luciferin/Fluc | Baseline | Not Specified | [7] |
| Km for recombinant Fluc protein | 2.06 µM | Not Specified | Not Specified | [3] |
| Optimal Concentration for Maximal Signal (in vitro) | ~2.5 µM | >250 µM (not saturated) | >250 µM (not saturated) | [3] |
| Animal Model | Administration Route | Dose of AkaLumine-HCl | Comparator | Key Finding | Reference |
| Mice (LLC/luc subcutaneous tumor) | Intraperitoneal | 3.3 mM | D-luciferin (3.3 mM) | Significantly higher emission intensity | [5] |
| Mice (intracranial glioma) | Intraperitoneal | 25 mg/kg | D-luciferin (150 mg/kg) | >100-fold higher signal intensity | [7] |
| Mice (intravenous LLC/luc cells) | Intravenous | 5 mM | CycLuc1 (5 mM) | 3.3-fold increase in detection sensitivity | [1] |
| Drosophila | Oral (in food) | 1.0 mM | D-luciferin (1.0 mM) | ~5-fold greater signal | [2] |
Key Experimental Protocols
In Vitro Bioluminescence Assay
Objective: To quantify the bioluminescence signal from cells expressing luciferase with different substrates.
Methodology:
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Cell Culture: Mouse lung cancer cells (LLC/luc) or other luciferase-expressing cell lines are cultured in appropriate media.
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Plating: Cells are seeded into a 96-well plate at a density of approximately 4 x 10^5 cells per well.
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Substrate Addition: AkaLumine hydrochloride or D-luciferin is added to the wells at various concentrations (e.g., ranging from 2.5 µM to 250 µM). A solution of 5 mM ATP magnesium is also added to the cells.[3]
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Image Acquisition: Bioluminescence imaging is performed using an IVIS Spectrum device or a similar cooled CCD camera-based imaging system.[7] Images are acquired continuously every 1-2 minutes with an exposure time of 2-5 seconds.
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Data Analysis: The total bioluminescence radiance (photons/sec/cm²/sr) is quantified using analysis software such as Living Image.[7] Baseline correction is performed by subtracting the signal from parental cells not expressing luciferase.
In Vivo Bioluminescence Imaging of Subcutaneous Tumors
Objective: To non-invasively monitor the growth of subcutaneous tumors in live animals.
Methodology:
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Tumor Cell Implantation: Luciferase-expressing cancer cells (e.g., 3 x 10^5 LLC/luc cells) are suspended in a solution like PBS and mixed with an equal volume of Geltrex.[1] The cell suspension is then injected subcutaneously into the flank of the mice.
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Substrate Administration: Once tumors are established, mice are intraperitoneally injected with AkaLumine hydrochloride (e.g., 25 mg/kg) or D-luciferin (e.g., 150 mg/kg).[7]
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Anesthesia: Mice are anesthetized with isoflurane (B1672236) during the imaging procedure.
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Image Acquisition: Imaging is performed using an IVIS Spectrum imager. Images are acquired every 2 minutes with an exposure time of 1 minute.[7] The maximal signal obtained is used for analysis.
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Data Analysis: The bioluminescence signal intensity is quantified over the tumor region and can be tracked over time to monitor tumor growth or response to therapy.
Visualizations
Caption: The enzymatic reaction pathway of AkaLumine hydrochloride.
Caption: A typical experimental workflow for in vivo bioluminescence imaging.
References
- 1. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akaluc/AkaLumine bioluminescence system enables highly sensitive, non-invasive and temporal monitoring of gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AkaLumine-HCl (TokeOni) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Akaluc bioluminescence offers superior sensitivity to track in vivo glioma expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In living color: seeing cells from outside the body with synthetic bioluminescence | RIKEN [riken.jp]
